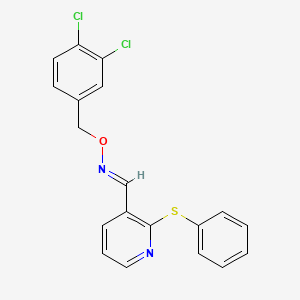
2-(1-Isotiocianatoetil)tiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Isothiocyanatoethyl)thiophene is a chemical compound with the molecular formula C7H7NS2 and a molecular weight of 169.27 g/mol . This compound features a thiophene ring substituted with an isothiocyanatoethyl group, making it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
2-(1-Isothiocyanatoethyl)thiophene has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds, including potential anti-inflammatory and anticancer agents. In chemistry, it serves as a building block for the development of novel materials and catalysts. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets.
Mecanismo De Acción
Target of Action
2-(1-Isothiocyanatoethyl)thiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .
Mode of Action
For example, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting that 2-(1-isothiocyanatoethyl)thiophene may have similar effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(1-Isothiocyanatoethyl)thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of bis(alkoxo)palladium complexes enables efficient C-H arylation of thiophenes . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and EtOCS2K, have been developed for the chemoselective heterocyclization of bromoenynes .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Isothiocyanatoethyl)thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isothiocyanato group and the thiophene ring.
Common Reagents and Conditions: Common reagents used in the reactions of 2-(1-Isothiocyanatoethyl)thiophene include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(1-Isothiocyanatoethyl)thiophene can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(1-Isothiocyanatoethyl)thiophene include other thiophene derivatives such as 2-(1-Isothiocyanatoethyl)benzothiophene and 2-(1-Isothiocyanatoethyl)furan . These compounds share structural similarities but differ in their specific substituents and reactivity.
Uniqueness: What sets 2-(1-Isothiocyanatoethyl)thiophene apart is its unique combination of the thiophene ring and the isothiocyanatoethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(1-isothiocyanatoethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNULICTWRLOKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2480137.png)
![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2480140.png)
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)
![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

